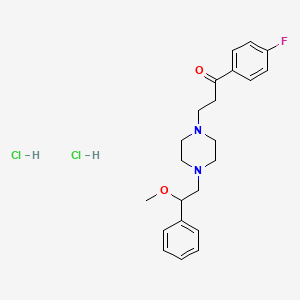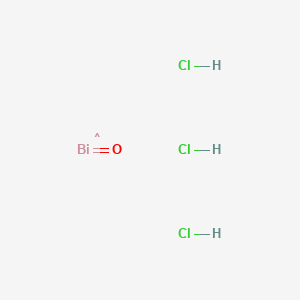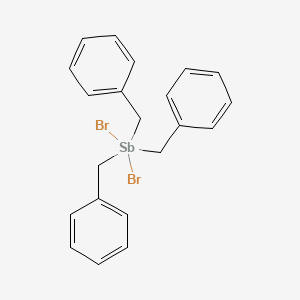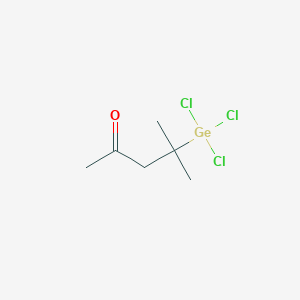
4-Methyl-4-(trichlorogermyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(trichlorogermyl)pentan-2-one is an organogermanium compound with the molecular formula C6H11Cl3GeO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trichlorogermyl)pentan-2-one typically involves the reaction of 4-methylpentan-2-one with trichlorogermane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Reactants: 4-Methylpentan-2-one and trichlorogermane are purified and dried.
Reaction Setup: The reactants are mixed in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
Reaction Conditions: The mixture is stirred at a specific temperature, typically around 0-25°C, for several hours.
Isolation and Purification: The product is isolated by filtration or extraction and purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(trichlorogermyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichlorogermyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium alkoxides or amines.
Major Products
Oxidation: Formation of corresponding carboxylic acids or alcohols.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Formation of substituted organogermanium compounds.
Scientific Research Applications
4-Methyl-4-(trichlorogermyl)pentan-2-one has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(trichlorogermyl)pentan-2-one involves its interaction with molecular targets through its functional groups. The trichlorogermyl group can form covalent bonds with nucleophiles, while the ketone group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
4-Methylpentan-2-one: A related compound without the trichlorogermyl group.
4-Methyl-2-pentanol: An alcohol derivative of 4-Methylpentan-2-one.
4-Hydroxy-4-methyl-2-pentanone: A hydroxylated derivative.
Uniqueness
4-Methyl-4-(trichlorogermyl)pentan-2-one is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where germanium-containing compounds are required.
Properties
CAS No. |
13414-81-8 |
|---|---|
Molecular Formula |
C6H11Cl3GeO |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
4-methyl-4-trichlorogermylpentan-2-one |
InChI |
InChI=1S/C6H11Cl3GeO/c1-5(11)4-6(2,3)10(7,8)9/h4H2,1-3H3 |
InChI Key |
MXSWSCUWGPLLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



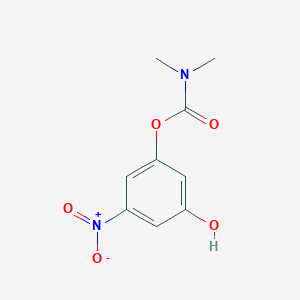
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
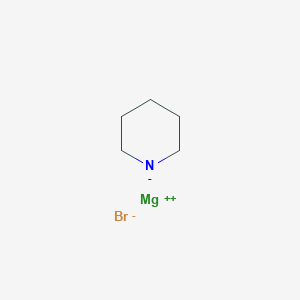
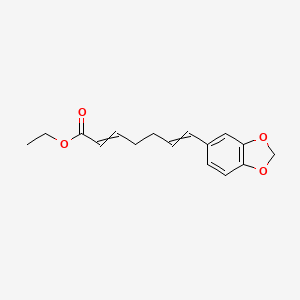
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)

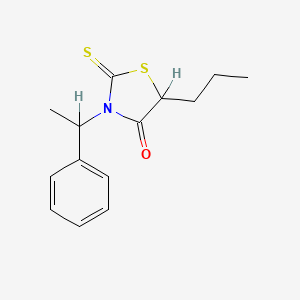
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
